molecular formula C9H12BrN B1405801 1-(4-Bromo-2-methylphenyl)ethan-1-amine CAS No. 1270381-65-1

1-(4-Bromo-2-methylphenyl)ethan-1-amine

Cat. No.: B1405801
CAS No.: 1270381-65-1
M. Wt: 214.1 g/mol
InChI Key: GMCHYPOMQPPOJT-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-methylphenyl)ethan-1-amine is a useful research compound. Its molecular formula is C9H12BrN and its molecular weight is 214.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques: 1-(4-Bromo-2-methylphenyl)ethan-1-amine is synthesized through various chemical processes. For example, a study demonstrates the synthesis of related compounds involving bromination and reactions with primary amines, leading to the formation of amides and further complex compounds (Skladchikov, Fatykhov, & Gataullin, 2012).
  • Chemical Reactions and Properties: The compound participates in various chemical reactions. A research on o-Bromophenyl isocyanide, a related compound, shows its reaction with primary amines under certain conditions to produce 1-substituted benzimidazoles (Lygin & Meijere, 2009).

Crystal Structure and Analysis

  • Crystallographic Analysis: Crystal structure studies of compounds similar to this compound reveal insights into molecular arrangements and interactions. For instance, a study on the crystal structure of related bromophenyl compounds shows details about molecular orientations and interactions within the crystal lattice (Xue, Liu, Huang, & Gong, 2000).

Metabolic and Biological Insights

  • Metabolism Studies: Investigations into the metabolism of similar bromophenyl compounds, such as 4-bromo-2,5-dimethoxyphenethylamine in rats, provide insights into potential metabolic pathways and transformations in biological systems (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Applications in Organic Chemistry

  • Organic Synthesis: The compound and its derivatives are used in organic synthesis, as shown in a study on the synthesis of 4-Bromo-1,1':4',1"-terphenyl, which explores various synthetic routes involving related bromophenyl compounds (Chukhajian, Ayrapetyan, Shahkhatuni, & Chukhajian, 2020).
  • Building Block in Organic Synthesis: Another study highlights the use of a related compound, 1-Bromo-3-buten-2-one, as a building block in organic synthesis, demonstrating the versatility and importance of bromophenyl compounds in synthetic chemistry (Westerlund, Gras, & Carlson, 2001).

Properties

IUPAC Name

1-(4-bromo-2-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5,7H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCHYPOMQPPOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.